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An In-depth Technical Guide to the Discovery and History of Erythritol

Abstract
Erythritol ((2R,3S)-butane-1,2,3,4-tetrol) is a four-carbon sugar alcohol (polyol) utilized globally

as a natural, zero-calorie sugar substitute. This technical guide provides a comprehensive

overview of the discovery, history, physicochemical properties, production methods, metabolic

pathways, and key experimental evaluations of erythritol. Discovered in 1848, its

commercialization began in Japan in the 1990s after the development of efficient fermentation-

based production processes.[1][2] Erythritol is approximately 60-70% as sweet as sucrose,

non-cariogenic, and has a glycemic index of zero, making it a suitable sweetener for diabetic

and health-conscious consumers.[1][3][4] This document details the endogenous synthesis of

erythritol via the pentose phosphate pathway and the metabolic fate of ingested erythritol.

Furthermore, it summarizes the methodologies of pivotal clinical studies that have shaped our

understanding of its safety and physiological effects, including recent investigations into its

potential association with cardiovascular events. Quantitative data are presented in tabular

format for clarity, and key processes are visualized using diagrams to aid comprehension for

researchers, scientists, and drug development professionals.

Discovery and Historical Timeline
Erythritol's journey from a laboratory curiosity to a globally approved food additive spans over

150 years. Its discovery is credited to Scottish chemist John Stenhouse in 1848, who identified

the compound in lichens. He initially named it "erythroglucin" and noted its sweet taste. The
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formal isolation of erythritol occurred in 1852. For nearly a century, it remained primarily of

academic interest. A significant milestone occurred in 1950 when erythritol was identified in

blackstrap molasses that had been fermented by yeast, hinting at a viable biotechnological

production route. However, it wasn't until the late 1980s and early 1990s that Japanese

companies pioneered its large-scale commercial development, leading to its approval and

marketing as a sweetener in Japan in 1990. Its use has since been approved in over 60

countries.
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Year Key Milestone Significance Reference(s)

1848

Discovery by Scottish

chemist John

Stenhouse.

First identification of

the sweet-tasting

compound from

lichens.

1852
First isolation of

erythritol.

Enabled detailed

chemical

characterization.

1950

Found in yeast-

fermented blackstrap

molasses.

Revealed a potential

pathway for

biotechnological

production.

1990

First commercialized

as a sweetener in

Japan.

Marked the beginning

of its widespread use

in food and

beverages.

1997

"Generally

Recognized as Safe"

(GRAS) petition

submitted in the US.

Initiated the formal

safety approval

process with the US

FDA.

2001

FDA responds with

"no questions" to the

GRAS notification.

Solidified its status as

a safe food ingredient

in the United States.

2003

Approved by the

European Food Safety

Authority (EFSA).

Expanded its use as a

food additive in the

European Union.

Physicochemical and Nutritional Properties
Erythritol possesses a unique combination of physical and chemical properties that make it a

versatile sugar substitute. It is a white, crystalline, non-hygroscopic powder with good thermal

and acid stability. Notably, it has a strong cooling effect when dissolved in water, similar to

xylitol, which is due to its high negative heat of solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Erythritol
Sucrose (for

comparison)
Reference(s)

Chemical Formula C₄H₁₀O₄ C₁₂H₂₂O₁₁

Molar Mass 122.12 g/mol 342.30 g/mol

Melting Point 121 °C 186 °C (decomposes)

Boiling Point 329-331 °C Decomposes

Density 1.45 g/cm³ 1.59 g/cm³

Relative Sweetness 60-70% of sucrose 100%

Hygroscopicity Very low Moderate

Solubility in water 61% w/w (25 °C) 200 g/100 mL (20 °C)

From a nutritional standpoint, erythritol is distinct among polyols. It is virtually non-caloric and

does not impact blood glucose or insulin levels, making it an ideal sweetener for individuals

with diabetes.

Nutritional Parameter Value Reference(s)

Caloric Value 0.24 kcal/g

Glycemic Index 0

Insulinemic Index 2

Production and Biosynthesis
While erythritol occurs naturally in fruits like grapes and pears and in fermented foods, these

sources contain levels too low for commercial extraction. Therefore, industrial production relies

on microbial fermentation.

Commercial Production Workflow
The primary method for commercial erythritol production is the fermentation of glucose. Corn or

wheat starch is first enzymatically hydrolyzed to generate glucose. This glucose is then used as
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a substrate for fermentation by a yeast, such as Moniliella pollinis or a genetically optimized

strain of Yarrowia lipolytica. The process is conducted under high osmotic pressure to

maximize yields. Following fermentation, the broth is purified to yield crystalline erythritol.
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Commercial Production Workflow for Erythritol.

Endogenous Biosynthesis: The Pentose Phosphate
Pathway (PPP)
Recent research has revealed that erythritol is not only sourced exogenously but is also

synthesized endogenously in mammals, including humans, from glucose via the pentose

phosphate pathway (PPP). Glucose is converted to erythrose-4-phosphate, an intermediate of

the PPP. Erythrose is subsequently reduced to erythritol. This final conversion is catalyzed by

enzymes such as sorbitol dehydrogenase (SORD) and alcohol dehydrogenase 1 (ADH1).

Elevated endogenous erythritol has been investigated as a potential biomarker for

cardiometabolic dysfunction, as higher PPP flux is associated with conditions like pre-diabetes.
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Endogenous Biosynthesis of Erythritol via the PPP.
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Metabolism of Ingested Erythritol
The metabolic fate of dietary erythritol is a key factor in its safety and nutritional profile. Unlike

other polyols, it is well-tolerated because it is primarily absorbed before it can be fermented in

the large intestine.

Absorption and Excretion Protocol
When consumed, erythritol is rapidly absorbed from the small intestine into the bloodstream.

Studies show that approximately 90% of ingested erythritol is absorbed and subsequently

excreted unchanged in the urine within 24-48 hours. This efficient absorption and excretion

pathway prevents it from reaching the colon in significant amounts, thereby minimizing the

gastrointestinal side effects (like bloating and laxation) commonly associated with other sugar

alcohols. The small, unabsorbed portion (less than 10%) is excreted in the feces.
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Metabolic Pathway of Ingested Erythritol.

Key Experimental Evaluations and Protocols
The safety and physiological effects of erythritol have been established through numerous

studies. This section details the methodologies of key experimental areas.

Glycemic and Insulinemic Response Studies
Objective: To determine the effect of erythritol ingestion on blood glucose and insulin levels.

General Protocol:
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Subjects: Healthy volunteers or patients with type 2 diabetes, fasted for 8-12 hours

overnight.

Intervention: Subjects consume a standardized dose of erythritol (e.g., 20-50 grams)

dissolved in water. A control group consumes an equivalent amount of glucose or a placebo.

Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at regular

intervals post-ingestion (e.g., 15, 30, 45, 60, 90, and 120 minutes).

Analysis: Plasma is analyzed for glucose and insulin concentrations.

Outcome: The glycemic index (GI) and insulinemic index (II) are calculated by comparing the

incremental area under the curve (iAUC) for erythritol against the glucose reference

(GI=100). Studies consistently show erythritol has a GI of 0 and an II of 2.

Dental Health and Non-Cariogenicity Studies
Objective: To assess the effect of erythritol consumption on dental plaque and the incidence of

dental caries.

General Protocol:

Subjects: Typically children or adults in a controlled, longitudinal study design spanning

several years.

Intervention: Subjects are randomized to consume erythritol-containing products (e.g.,

candies) daily (e.g., 7.5 g/day ). Control groups consume identical products sweetened with

xylitol, sorbitol, or sucrose.

Data Collection: Dental examinations are performed at baseline and at regular intervals (e.g.,

annually) to assess plaque levels (e.g., using plaque indices) and the incidence of new

caries. Plaque samples may be collected for microbiological analysis to quantify levels of

Streptococcus mutans.

Outcome: Studies have found that long-term consumption of erythritol significantly reduces

plaque growth and lowers levels of plaque acids compared to controls. Erythritol is

considered more effective than sorbitol or xylitol in maintaining oral health.
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Cardiovascular Risk Assessment Studies
Recent observational studies have suggested an association between high circulating levels of

erythritol and an increased risk of major adverse cardiovascular events (MACE), prompting

further investigation through controlled intervention trials.

Experimental Protocol (Based on Witkowski, M. et al., 2023 & Cleveland Clinic Studies):

Objective: To investigate the acute effects of oral erythritol consumption on platelet function

and thrombosis potential.

Subjects: Healthy volunteers (n=8-10 per group) after an overnight fast.

Intervention: A single oral dose of 30 grams of erythritol dissolved in 300 mL of water is

consumed. A control group consumes a 30-gram glucose solution.

Blood Sampling: Blood samples are collected at baseline (pre-ingestion) and at multiple time

points post-ingestion (e.g., 30 minutes, and over subsequent days) to measure plasma

erythritol levels and assess platelet function.

Analysis:

Quantification: Plasma erythritol levels are measured using stable isotope dilution liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Platelet Function: Platelet reactivity and aggregation are assessed ex vivo using

techniques like light transmission aggregometry in platelet-rich plasma.

Key Findings: Ingestion of 30g of erythritol caused a >1,000-fold increase in plasma erythritol

levels that remained elevated above thresholds known to enhance platelet reactivity for over

two days. Erythritol ingestion, but not glucose, was shown to enhance platelet

responsiveness, suggesting a potential mechanistic link to thrombosis.
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Workflow for Platelet Reactivity Intervention Study.
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Conclusion and Future Directions
Erythritol has a well-documented history, evolving from its discovery in the mid-19th century to

its current status as a widely used, zero-calorie sweetener produced by modern biotechnology.

Its favorable physicochemical properties and metabolic profile—particularly its minimal impact

on glycemic control and low potential for gastrointestinal distress—have established its role in

food science and clinical nutrition. However, recent epidemiological associations and

mechanistic studies linking erythritol to heightened thrombosis risk highlight a critical need for

further research. Long-term, large-scale clinical trials are required to definitively establish the

cardiovascular safety of chronic erythritol consumption, especially in populations at high risk for

cardiometabolic diseases. Future research should also aim to further elucidate the

determinants of endogenous erythritol production and its role as a metabolic biomarker.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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